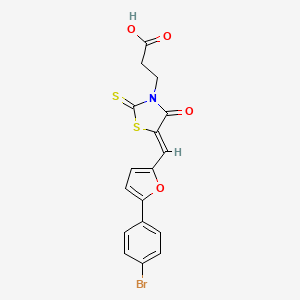

(Z)-3-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4S2/c18-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-16(22)19(17(24)25-14)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDLHYELOLTHU-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a thiazolidinone core, which is known for its versatility in biological activity. The presence of the furan and bromophenyl groups contributes to its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity. For instance, compounds similar to (Z)-3-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Anticancer Potential

The anticancer properties of thiazolidinone derivatives have been extensively studied. Notably, compounds with similar structural motifs have been reported to inhibit cell proliferation in breast and ovarian cancer cell lines, showcasing IC50 values as low as 14.7 µM . The mechanism involves microtubule stabilization, which disrupts cancer cell mitosis .

Antimalarial Activity

In vitro studies have indicated that certain derivatives possess antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values reported at 35.0 µM for sensitive strains and 151.4 µM for resistant strains . This suggests potential for development as antimalarial agents.

The biological activity of (Z)-3-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit serine proteases and other enzymes critical for pathogen survival, such as the NS2B-NS3 protease from Dengue virus .

- Cytotoxic Effects : The cytotoxicity observed in cancer cell lines is linked to the induction of apoptosis and disruption of cellular signaling pathways involved in cell cycle regulation .

- Microtubule Interaction : The ability to stabilize microtubules leads to altered cellular dynamics in cancer cells, contributing to their growth inhibition .

Study on Antibacterial Activity

A study reported that a related compound demonstrated potent antibacterial effects against Pseudomonas fluorescens, outperforming traditional antibiotics like streptomycin and tetracycline . This highlights the potential for developing new antimicrobial agents from this chemical class.

Study on Anticancer Efficacy

In a comparative analysis, derivatives similar to (Z)-3-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid were tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values indicating strong potential for therapeutic use in oncology .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of 4-bromophenyl derivatives with furan-based aldehydes and thiazolidinone frameworks. The synthesis typically involves the use of solvents such as ethanol or dimethylformamide, with purification methods including recrystallization and chromatography to yield the final product in good yields. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-3-(5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin derivatives. These compounds have shown promising results in vitro against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action often involves induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression. In one study, derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .

Antidiabetic Effects

Research has also explored the anti-diabetic properties of this compound. In vivo studies using models such as Drosophila melanogaster demonstrated that certain derivatives significantly reduced glucose levels, suggesting potential mechanisms for managing diabetes through modulation of metabolic pathways .

Antimicrobial Activity

The compound has displayed antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent. The presence of furan and thiazolidinone moieties is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .

Mechanistic Studies

Mechanistic investigations into how (Z)-3-(5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin derivatives exert their biological effects have been conducted. These studies often employ molecular docking simulations to predict binding affinities to target proteins involved in cancer proliferation and glucose metabolism. The results suggest that these compounds may act as inhibitors of specific enzymes or receptors critical for tumor growth or insulin signaling pathways .

Case Studies

- Cytotoxicity Against Glioblastoma : A study evaluated several derivatives against the LN229 glioblastoma cell line, revealing that specific structural modifications enhanced their cytotoxic effects significantly compared to controls .

- Diabetes Management in Model Organisms : In a Drosophila model, compounds derived from (Z)-3-(5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin were shown to lower blood glucose levels effectively, indicating their potential for further development as anti-diabetic agents .

Comparison with Similar Compounds

Key Structural Analogues:

Structural Insights :

- The propanoic acid chain may offer better solubility than benzoic acid derivatives (e.g., 5h), influencing pharmacokinetic properties .

Antimicrobial Efficacy (In Vitro):

| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against C. albicans | Selectivity Index (SI) |

|---|---|---|---|

| Target compound | Pending data | Pending data | — |

| 5b | 2.5 | 5.0 | >10 |

| 5h | 1.25 | 2.5 | >15 |

Key Findings :

- Indole-based analogues (5b, 5h) exhibit potent activity due to the electron-rich indole ring , which may enhance interactions with microbial enzymes like dihydrofolate reductase .

- The bromine atom in the target compound’s furan group could confer halogen bonding advantages, but its antimicrobial efficacy requires experimental validation .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | 5b | 5h |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 2.9 | 3.2 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.05 |

| Plasma Protein Binding (%) | 92 (estimated) | 88 | 90 |

Insights :

- Higher LogP of the target compound suggests greater lipophilicity, which may improve tissue distribution but increase off-target toxicity risks.

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

The compound is synthesized via Knoevenagel condensation between a substituted aldehyde (e.g., 4-bromophenyl-furan-carbaldehyde) and a thiazolidinone precursor (e.g., rhodanine derivatives). Key steps include:

- Refluxing in a solvent system (e.g., DMF/acetic acid) with sodium acetate as a base to facilitate aldol-like condensation .

- Purification via recrystallization from DMF-acetic acid or ethanol mixtures .

- Microwave-assisted synthesis can improve reaction efficiency compared to conventional heating (e.g., 68% yield in 2 hours vs. 48% yield in 6 hours) .

Q. Which spectroscopic techniques are critical for structural characterization?

- FTIR : Confirms functional groups like C=O (1702 cm⁻¹), C=S (1247 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .

- ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ 8.39 ppm for nitro groups, Z-configuration via coupling constants) .

- Melting points : Used to assess purity (e.g., 240–242°C for nitro-substituted derivatives) .

Q. How is purity assessed post-synthesis?

- HPLC/TLC : Monitors reaction progress and detects impurities .

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can reaction conditions be optimized for Z-isomer selectivity?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring Z-configuration .

- Catalysts : Triethylamine enhances nucleophilic displacement in thiazolidinone ring functionalization .

- Microwave irradiation : Reduces side reactions (e.g., oxidation) and improves stereochemical control .

Q. What strategies resolve spectral contradictions in confirming stereochemistry?

- X-ray crystallography : Directly determines Z/E configuration of exocyclic double bonds (e.g., methylene group spatial arrangement) .

- NOESY NMR : Detects through-space interactions between aromatic protons and the methylene group to confirm Z-isomer dominance .

Q. How do substituents (e.g., 4-bromophenyl) influence biological activity?

- Structure-activity relationship (SAR) studies : Compare analogs with electron-withdrawing (e.g., nitro) or bulky groups (e.g., trifluoromethyl) to assess:

- Electronic effects on binding affinity (e.g., bromine enhances hydrophobic interactions) .

- Steric hindrance impacts on enzyme inhibition (e.g., furan vs. phenyl substituents) .

Q. What computational methods predict reactivity and stability?

- DFT calculations : Model transition states for Knoevenagel condensation to predict regioselectivity .

- Molecular docking : Simulate interactions with biological targets (e.g., binding pockets of antimicrobial proteins) .

Methodological Considerations

- Contradiction analysis : Discrepancies in melting points (e.g., 122–124°C vs. 240–242°C for similar derivatives) may arise from polymorphic forms or impurities, necessitating DSC analysis .

- Scale-up challenges : Recrystallization solvents (e.g., DMF) may require substitution with ethanol for safer large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.